N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
CAS No.: 865285-71-8
Cat. No.: VC6352345
Molecular Formula: C16H12FN3O3
Molecular Weight: 313.288
* For research use only. Not for human or veterinary use.
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide - 865285-71-8](/images/structure/VC6352345.png)
Specification
CAS No. | 865285-71-8 |
---|---|
Molecular Formula | C16H12FN3O3 |
Molecular Weight | 313.288 |
IUPAC Name | N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Standard InChI | InChI=1S/C16H12FN3O3/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) |
Standard InChI Key | YFMXPTBQTPJQLO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The compound features a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-fluorophenyl group and at the 2-position with an acetamide moiety. The acetamide side chain is further modified with a phenoxy group, yielding the full systematic name: N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide.
Key structural attributes include:
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1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity.
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4-Fluorophenyl substituent: Introduces electron-withdrawing effects and enhances lipophilicity, potentially influencing receptor binding .
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Phenoxyacetamide group: Provides a flexible linker between the aromatic phenoxy moiety and the oxadiazole core, enabling conformational adaptability .
The molecular formula is C₁₆H₁₂FN₃O₃, with a calculated molecular weight of 313.29 g/mol .
Spectroscopic Characterization
Structural validation of analogous compounds has relied on techniques such as:
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Infrared (IR) spectroscopy: Confirms the presence of amide C=O stretches (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~1550–1600 cm⁻¹) .
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¹H-NMR: Resonances for aromatic protons (δ 6.8–7.8 ppm), fluorophenyl groups (δ 7.2–7.6 ppm), and acetamide NH (δ 10.2–10.8 ppm) are typical .
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Mass spectrometry: Molecular ion peaks align with theoretical masses, while fragmentation patterns confirm the oxadiazole and acetamide substructures.
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves sequential reactions:
Step 1: Formation of the 1,3,4-Oxadiazole Core
Hydrazide precursors, such as 4-fluorobenzohydrazide, undergo cyclization with carbon disulfide in alkaline conditions to yield 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol.
Step 2: Acetylation of the Oxadiazole
The thiol group is replaced via nucleophilic substitution with 2-phenoxyacetyl chloride in the presence of triethylamine, forming the target acetamide .
Reaction Scheme:
Yield Optimization and Challenges
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification.
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Temperature control: Reactions typically proceed at 60–80°C to balance kinetics and byproduct formation .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65–75% yield .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water (<0.1 mg/mL at 25°C) .
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Thermal stability: Decomposition observed above 220°C, consistent with oxadiazole derivatives .
Crystallographic Data
While single-crystal X-ray data for this specific compound is unavailable, analogous structures show:
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Planar oxadiazole rings with dihedral angles <10° relative to substituted phenyl groups .
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Hydrogen-bonding networks between amide NH and oxadiazole N atoms, stabilizing the crystal lattice .
Analytical and Regulatory Considerations
Quality Control Methods
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